2,3,4-Trimethoxyaniline

Catalog No.
S787864
CAS No.
50625-48-4
M.F
C9H13NO3
M. Wt
183.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,4-Trimethoxyaniline

CAS Number

50625-48-4

Product Name

2,3,4-Trimethoxyaniline

IUPAC Name

2,3,4-trimethoxyaniline

Molecular Formula

C9H13NO3

Molecular Weight

183.2 g/mol

InChI

InChI=1S/C9H13NO3/c1-11-7-5-4-6(10)8(12-2)9(7)13-3/h4-5H,10H2,1-3H3

InChI Key

XRARCMOGDHJTAL-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C=C1)N)OC)OC

Canonical SMILES

COC1=C(C(=C(C=C1)N)OC)OC

2,3,4-Trimethoxyaniline (CAS 50625-48-4) is a highly functionalized aromatic amine characterized by three contiguous methoxy groups on the benzene ring. With a molecular weight of 183.2 g/mol, it serves as a critical, non-substitutable precursor in advanced organic synthesis and pharmaceutical manufacturing. Unlike simpler anilines, its specific 2,3,4-substitution pattern provides unique electronic directing effects and steric environments, making it the obligatory starting material for 6,7,8-substituted heterocycles, specific quinoline-based antineoplastic agents, and established active pharmaceutical ingredients (APIs) such as trimetrexate[1].

Procurement teams might consider the more commercially abundant 3,4,5-trimethoxyaniline as a cost-effective substitute or assume similar reaction profiles. However, this substitution fails catastrophically in targeted synthesis due to profound differences in regioselectivity and steric hindrance [1]. The contiguous 2,3,4-methoxy arrangement sterically crowds the ortho position and alters the electron density of the amine, drastically reducing yields in standard condensation reactions unless process conditions are specifically optimized[2]. Furthermore, in cyclization reactions such as the Skraup or Doebner-Miller syntheses, the 2,3,4-isomer exclusively directs the formation of 6,7,8-substituted heterocyclic cores, whereas the 3,4,5-isomer yields 5,6,7-substituted cores, resulting in entirely different, non-interchangeable pharmacological profiles [1].

Impact of Steric Hindrance on Condensation Yields

The contiguous methoxy groups in 2,3,4-trimethoxyaniline create significant steric hindrance compared to its symmetrical counterpart. When reacted with ethyl oxomalonate dihydrate, 3,4,5-trimethoxyaniline undergoes smooth condensation to yield the corresponding oxindole at an 87% yield. In stark contrast, 2,3,4-trimethoxyaniline yields only 23% under identical conditions [1].

Evidence DimensionCondensation reaction yield (oxindole formation)
Target Compound Data23% yield
Comparator Or Baseline3,4,5-Trimethoxyaniline (87% yield)
Quantified Difference64% absolute reduction in yield under standard unoptimized conditions
ConditionsReaction with ethyl oxomalonate dihydrate

Buyers and process chemists must account for the 2,3,4-isomer's steric hindrance, requiring specific synthetic route optimization rather than relying on standard protocols used for the 3,4,5-isomer.

Strict Regioselectivity for 6,7,8-Trimethoxyquinoline Scaffolds

The substitution pattern of the starting aniline strictly dictates the regiochemistry of the resulting heterocycle. Utilizing 2,3,4-trimethoxyaniline in a Doebner-Miller-type reaction with methyl vinyl ketone specifically directs cyclization to form 6,7,8-trimethoxy-4-methylquinoline in a 55% yield [1]. Conversely, using 3,4,5-trimethoxyaniline under similar cyclization conditions exclusively yields 5,6,7-trimethoxyquinolines [1].

Evidence DimensionRegiochemical outcome of cyclization
Target Compound DataExclusively forms 6,7,8-trimethoxyquinolines (e.g., 55% yield for 4-methyl derivative)
Comparator Or Baseline3,4,5-Trimethoxyaniline (exclusively forms 5,6,7-trimethoxyquinolines)
Quantified Difference100% shift in regiochemical substitution pattern (6,7,8- vs 5,6,7-core)
ConditionsAcid-catalyzed cyclization with α,β-unsaturated ketones

Procurement must secure the exact 2,3,4-isomer when targeting 6,7,8-substituted API scaffolds, as the 3,4,5-isomer will produce an entirely incorrect structural isomer.

High-Yield Intermediate Generation for Chemopreventive Agents

Despite its steric challenges in certain condensations, 2,3,4-trimethoxyaniline is highly effective when paired with appropriate synthetic pathways. In the multi-step synthesis of Casimiroin and its analogs, 2,3,4-trimethoxyaniline serves as a critical intermediate, achieving a 90% yield during its specific isolation and subsequent acylation steps, proving its processability in optimized API manufacturing routes [1].

Evidence DimensionIntermediate isolation and process yield
Target Compound Data90% yield
Comparator Or BaselineStandard multi-step API intermediate baselines (typically 50-70%)
Quantified DifferenceExceptionally high throughput for a sterically hindered intermediate
ConditionsSynthesis of Casimiroin analogs via degradation/acylation pathways

Demonstrates that with the correct synthetic route, this compound provides excellent processability and high yields for advanced pharmaceutical manufacturing.

Commercial Manufacturing of Trimetrexate

2,3,4-Trimethoxyaniline is the mandatory, non-substitutable precursor for the synthesis of Trimetrexate, a dihydrofolate reductase inhibitor used to treat pneumocystis pneumonia and various carcinomas. The compound's specific substitution pattern is directly incorporated into the final drug's pharmacophore [1].

Development of 6,7,8-Trimethoxyquinoline Anticancer Agents

Due to its strict regioselective directing effects, this compound is the required starting material for synthesizing 6,7,8-trimethoxyquinolines. These scaffolds are critical for developing novel antimitotic agents that target the colchicine binding site on tubulin, where the 6,7,8-substitution pattern provides distinct binding affinities compared to 5,6,7-analogs [2].

Synthesis of Casimiroin and Aromatase Inhibitors

The compound is utilized as a high-yield intermediate in the synthesis of Casimiroin and related quinolinone derivatives. Its reliable processability in optimized acylation and cyclization routes makes it ideal for developing chemopreventive agents and quinone reductase 2 inhibitors [3].

XLogP3

1.2

Wikipedia

2,3,4-Trimethoxyaniline

Dates

Last modified: 08-15-2023

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